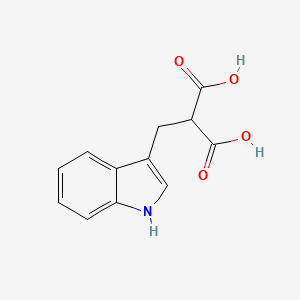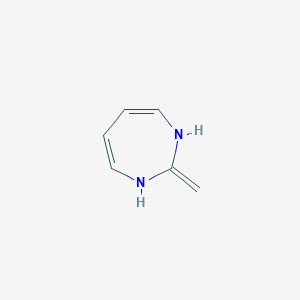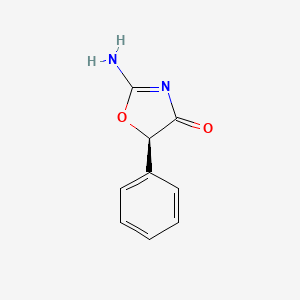
N-Cyclohexyl-N'-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide is a compound that belongs to the class of thiadiazole derivatives These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide typically involves the reaction of cyclohexylamine with 5-sulfamoyl-1,3,4-thiadiazole-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide in high purity.
Industrial Production Methods
In an industrial setting, the production of N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and reproducibility of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amino group.
Substitution: The sulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for the oxidation of the thiadiazole ring.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino-substituted thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an enzyme inhibitor and has been investigated for its antimicrobial and anticancer activities.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for the treatment of various diseases, including bacterial infections and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the thiadiazole ring can interact with aromatic residues through π-π stacking interactions, further stabilizing the binding of the compound to its target. These interactions can disrupt the normal function of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide can be compared with other thiadiazole derivatives, such as:
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma and other conditions.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications to acetazolamide.
Sulthiame: An anticonvulsant drug that also inhibits carbonic anhydrase.
Compared to these compounds, N-Cyclohexyl-N’-(5-sulfamoyl-1,3,4-thiadiazole-2-yl)oxamide may exhibit unique properties due to the presence of the cyclohexyl group, which can influence its binding affinity and selectivity for specific targets. This uniqueness can make it a valuable compound for further research and development in various fields.
Propiedades
Número CAS |
74186-63-3 |
|---|---|
Fórmula molecular |
C10H15N5O4S2 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-N'-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)oxamide |
InChI |
InChI=1S/C10H15N5O4S2/c11-21(18,19)10-15-14-9(20-10)13-8(17)7(16)12-6-4-2-1-3-5-6/h6H,1-5H2,(H,12,16)(H2,11,18,19)(H,13,14,17) |
Clave InChI |
DHQXEUBFXWXKLH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)C(=O)NC2=NN=C(S2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


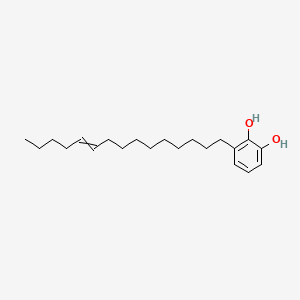
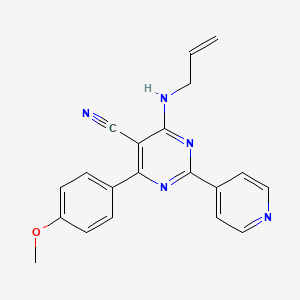
![[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile](/img/structure/B14172232.png)
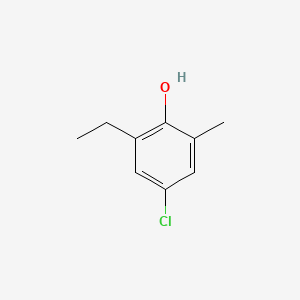
![12-Methylbenzo[a]pyrene](/img/structure/B14172240.png)
-lambda~5~-phosphane](/img/structure/B14172242.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B14172257.png)
![1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene](/img/structure/B14172268.png)
![(5E)-5-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14172270.png)

